molecular formula C7H6N4 B5804755 2-(4H-1,2,4-triazol-4-yl)pyridine CAS No. 25700-19-0

2-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B5804755
CAS No.: 25700-19-0
M. Wt: 146.15 g/mol
InChI Key: MOHGXSYTBFHFKW-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-4-yl)pyridine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 146.059246208 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of pyridyl substituted triazoles, including 2-(4H-1,2,4-triazol-4-yl)pyridine derivatives, is as corrosion inhibitors. Schiff’s bases of these compounds have shown to be effective in preventing corrosion of mild steel in hydrochloric acid solutions. They operate through the Langmuir adsorption isotherm and offer a mixed-mode of corrosion inhibition. The efficiency of these inhibitors is influenced by their molecular structures, with the efficacy being supported by theoretical calculations using density function theory (DFT) methods and surface analysis, indicating the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2014).

Coordination Chemistry and Material Properties

These compounds also play a vital role in coordination chemistry, contributing to the synthesis and characterization of various metal complexes. For example, ruthenium complexes containing a pendent catechol ring have been synthesized using these triazoles. The properties and electronic structures of these complexes have been meticulously studied, indicating potential applications in areas like catalysis and material science (O'Brien et al., 2004).

Antimicrobial Applications

A range of 1,2,4-triazoles derived from isonicotinic acid hydrazide, including those with the pyridyl substituent, have been synthesized and evaluated for their antimicrobial activities. These compounds show significant potential as antimicrobial agents, with varying degrees of effectiveness against different microbial strains (Bayrak et al., 2009).

Luminescence and Photonic Applications

The luminescent properties of these triazole derivatives have been explored, especially in the context of metal complexes. For instance, Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine exhibit impressive visual emissions under UV excitation, indicating their potential use in optical devices and photonic conversion media (Stan et al., 2015).

Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-5-9-10-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHGXSYTBFHFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355233
Record name Pyridine, 2-(4H-1,2,4-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25700-19-0
Record name Pyridine, 2-(4H-1,2,4-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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